molecular formula C22H28N6O B2733701 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide CAS No. 1021094-51-8

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2733701
CAS No.: 1021094-51-8
M. Wt: 392.507
InChI Key: LINZLEGQNMILNE-UHFFFAOYSA-N
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Description

N-(2-(4-(Azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is a complex organic compound with potential applications in various fields of science. It consists of a pyrazolo[3,4-d]pyrimidine core, an azepane ring, and a phenylpropanamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide typically involves multiple steps:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core: : This can be achieved through cyclization reactions using appropriate precursors, such as hydrazine derivatives and suitable aldehydes or ketones under acidic or basic conditions.

  • Introduction of Azepane Ring: : The azepane ring can be introduced via nucleophilic substitution reactions using azepane and an appropriate leaving group on the pyrazolo[3,4-d]pyrimidine core.

  • Attachment of Phenylpropanamide Group: : This can be done through amide coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production methods often involve large-scale chemical synthesis with optimization of reaction conditions for high yield and purity. This may include continuous flow chemistry and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions using hydrogen gas and a suitable catalyst (e.g., palladium on carbon) can convert the compound to reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to a range of substituted products.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or neutral conditions.

  • Reduction: Hydrogen gas, palladium on carbon, under mild pressure and temperature.

  • Substitution: Various nucleophiles like amines, thiols, or halides, under appropriate conditions depending on the nucleophile.

Major Products Formed

  • Oxidized derivatives with altered functional groups.

  • Reduced derivatives with saturated bonds.

  • Substituted products with diverse functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has potential applications in studying molecular interactions and pathways due to its ability to bind to specific biological targets. It can be used in biochemical assays to investigate enzyme activity or protein-ligand interactions.

Medicine

In medicine, this compound may be explored for its pharmacological properties. Its unique structure could make it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease processes.

Industry

Industrially, the compound can be used in the development of novel materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action for N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide involves its interaction with molecular targets such as receptors or enzymes. It may bind to active sites, altering the function of these targets and affecting biological pathways. The specific molecular targets and pathways can vary depending on the context of its use, whether in biochemical assays, pharmacology, or industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide: : Similar structure with a piperidine ring instead of an azepane ring.

  • N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide: : Contains a morpholine ring instead of an azepane ring.

  • N-(2-(4-(tetrahydroisoquinolin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide: : Features a tetrahydroisoquinoline ring.

Uniqueness

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is unique due to its azepane ring, which can impart different chemical and biological properties compared to compounds with other heterocyclic rings. This uniqueness can be exploited in designing new chemical entities for various applications, from research to industrial processes.

Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O/c29-20(11-10-18-8-4-3-5-9-18)23-12-15-28-22-19(16-26-28)21(24-17-25-22)27-13-6-1-2-7-14-27/h3-5,8-9,16-17H,1-2,6-7,10-15H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINZLEGQNMILNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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